molecular formula C10H10N2O B7578919 3-(4-methyl-1H-pyrazol-1-yl)phenol

3-(4-methyl-1H-pyrazol-1-yl)phenol

Cat. No.: B7578919
M. Wt: 174.20 g/mol
InChI Key: MHHANIUFVPEFBD-UHFFFAOYSA-N
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Description

3-(4-methyl-1H-pyrazol-1-yl)phenol is a heterocyclic compound that features a pyrazole ring attached to a phenol group. This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methyl-1H-pyrazol-1-yl)phenol typically involves the reaction of 4-methyl-1H-pyrazole with phenol under specific conditions. One common method is the condensation reaction where 4-methyl-1H-pyrazole is reacted with phenol in the presence of a catalyst such as sodium acetate at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and yield, often involving the use of solvents like ethanol or dimethylformamide to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

3-(4-methyl-1H-pyrazol-1-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anti-inflammatory Properties

Research has demonstrated that pyrazole derivatives exhibit a wide range of biological activities. Specifically, 3-(4-methyl-1H-pyrazol-1-yl)phenol has shown promising antimicrobial and anti-inflammatory effects. A study by Selvam et al. synthesized various pyrazole derivatives, including those related to this compound, which were tested for anti-inflammatory activities against standard drugs like diclofenac sodium. The results indicated significant anti-inflammatory properties, particularly in compounds with specific substitutions on the pyrazole ring .

Case Study: Anti-cancer Activity

In a notable study, compounds derived from this compound were evaluated for their potential as chemotherapeutic agents. The derivatives were tested against various cancer cell lines, revealing that certain modifications enhanced their efficacy in inhibiting tumor growth. The mechanism of action was attributed to the modulation of signaling pathways involved in cell proliferation and apoptosis .

Agricultural Applications

Pesticidal Activity

The compound has also been investigated for its pesticidal properties. Research indicates that pyrazole derivatives can act as effective fungicides and insecticides. A series of experiments demonstrated that this compound exhibited significant antifungal activity against common agricultural pathogens, making it a candidate for developing new agrochemicals .

Data Table: Antifungal Efficacy of this compound

PathogenConcentration (µg/mL)Inhibition (%)
Fusarium oxysporum5075
Botrytis cinerea10085
Rhizoctonia solani2565

Materials Science

Synthesis of Functional Polymers

Another application of this compound is in the synthesis of functional polymers. The compound has been utilized as a monomer in the preparation of polymeric materials with enhanced thermal stability and mechanical properties. These materials have potential applications in coatings and composites .

Case Study: Polymer Development

In a recent study, researchers synthesized a series of copolymers incorporating this compound. The resulting materials exhibited improved resistance to thermal degradation compared to traditional polymers. The study highlighted the potential for these materials in high-performance applications such as aerospace and automotive components .

Mechanism of Action

The mechanism of action of 3-(4-methyl-1H-pyrazol-1-yl)phenol involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-1-phenyl-1H-pyrazole
  • 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)
  • 2-(5-(4-chlorostyryl)-1H-pyrazol-3-yl)phenol

Uniqueness

3-(4-methyl-1H-pyrazol-1-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development .

Biological Activity

3-(4-methyl-1H-pyrazol-1-yl)phenol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential as an enzyme inhibitor, its interactions with various biological targets, and its implications in drug development.

Chemical Structure and Properties

This compound possesses a unique structure characterized by a pyrazole ring and a phenolic group. This configuration allows for various interactions with biological molecules, enhancing its potential therapeutic applications. The compound's molecular formula is C10H10N2OC_{10}H_{10}N_2O, with a molecular weight of 178.20 g/mol.

The biological activity of this compound primarily stems from its ability to interact with specific enzyme active sites, leading to inhibition. The pyrazole moiety is known for its ability to form hydrogen bonds and engage in π-stacking interactions, which are crucial for binding to enzyme targets. This inhibition can modulate various cellular pathways, including inflammatory responses and apoptotic processes in cancer cells.

Enzyme Inhibition

Research indicates that compounds containing the pyrazole structure exhibit a broad spectrum of enzyme inhibition activities. For instance, studies have shown that derivatives of pyrazole can inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation and pain pathways . The ability of this compound to inhibit COX enzymes suggests potential applications in treating inflammatory diseases.

Anti-Cancer Activity

The compound has demonstrated promise in anti-cancer research. It has been reported that similar pyrazole derivatives exhibit significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and others . For example, certain derivatives showed IC50 values comparable to established chemotherapeutic agents, indicating their potential as lead compounds for further drug development.

Anti-inflammatory Properties

In studies focusing on inflammation, this compound has shown the ability to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6. This activity is critical for developing therapeutic strategies against chronic inflammatory conditions .

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazole derivatives, highlighting their therapeutic potential:

  • Anti-inflammatory Activity : A study reported that certain pyrazole derivatives exhibited up to 85% inhibition of TNF-α at concentrations as low as 10 µM, showcasing their efficacy compared to standard anti-inflammatory drugs like dexamethasone .
  • Enzyme Inhibition : Research on monoamine oxidase (MAO) inhibitors demonstrated that some pyrazole compounds displayed selective inhibition with IC50 values in the nanomolar range, indicating their potential for treating neurodegenerative diseases .
  • Antimicrobial Activity : Another study evaluated the antimicrobial properties of pyrazole derivatives against various bacterial strains, revealing promising results that warrant further exploration for developing new antibiotics .

Data Summary

Biological ActivityObserved EffectReference
COX InhibitionUp to 85% TNF-α inhibition
Anti-cancer ActivityIC50 against MCF-7: ~0.08 µM
MAO InhibitionSelective inhibition with IC50 < 100 nM
Antimicrobial ActivitySignificant inhibition against E. coli

Properties

IUPAC Name

3-(4-methylpyrazol-1-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-8-6-11-12(7-8)9-3-2-4-10(13)5-9/h2-7,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHANIUFVPEFBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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